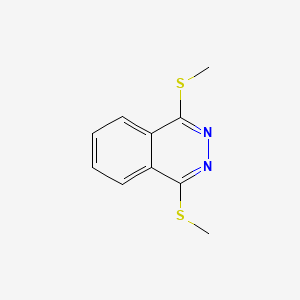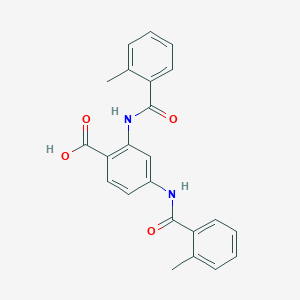
2,4-Bis(2-methylbenzamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(2-methylbenzamido)benzoic acid is a synthetic organic compound with the molecular formula C16H15NO3. It is known for its oxidizing properties and is used as an intermediate in the synthesis of various medicines, dyes, and pesticides . The compound features two 2-methylbenzamido groups attached to a benzoic acid core, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(2-methylbenzamido)benzoic acid typically involves the reaction of 2-methylbenzoyl chloride with 2,4-diaminobenzoic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization from a suitable solvent like methanol .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(2-methylbenzamido)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
2,4-Bis(2-methylbenzamido)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Bis(2-methylbenzamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it has been shown to inhibit histamine release from mast cells, thereby exhibiting anti-allergic properties . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Methyl-4-(2-methylbenzamido)benzoic acid: Shares a similar structure but with only one 2-methylbenzamido group.
2,4-Bis(2-acetoxybenzamido)benzoic acid: Similar in structure but with acetoxy groups instead of methyl groups.
Uniqueness: 2,4-Bis(2-methylbenzamido)benzoic acid is unique due to its dual 2-methylbenzamido groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63553-46-8 |
|---|---|
Molecular Formula |
C23H20N2O4 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2,4-bis[(2-methylbenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C23H20N2O4/c1-14-7-3-5-9-17(14)21(26)24-16-11-12-19(23(28)29)20(13-16)25-22(27)18-10-6-4-8-15(18)2/h3-13H,1-2H3,(H,24,26)(H,25,27)(H,28,29) |
InChI Key |
JEJHUPAWUOMWFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


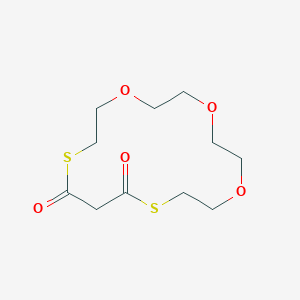
![N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14515789.png)
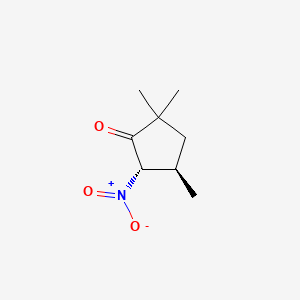
![4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14515796.png)
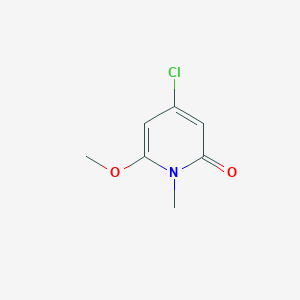


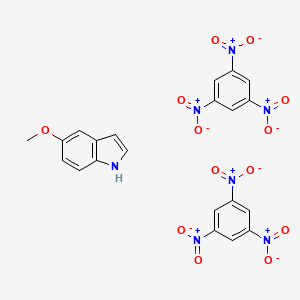
![4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile](/img/structure/B14515821.png)
![N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14515825.png)
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid](/img/structure/B14515827.png)
![Silane, trimethyl[(3-nitrophenyl)methoxy]-](/img/structure/B14515835.png)
